(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
Synthesis Analysis
Benzothiazoles can be synthesized via a one-pot reaction from aromatic aldehydes and o-aminothiophenol catalyzed by silica sulfuric acid in absolute methanol at room temperature . This method offers several advantages including an environmentally friendly and reusable catalyst, a simple procedure, mild conditions, short reaction times, and good to excellent yields of products .Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Effectiveness: A study conducted by Mishra et al. (2019) involved synthesizing Schiff Bases, similar in structure to the specified compound, and creating metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes showed significant antimicrobial activity against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Synthesis Methods
Green Synthesis Approaches
Shahvelayati et al. (2017) reported a green synthesis method for a compound structurally related to the specified chemical, highlighting the use of ionic liquid media. This method emphasizes environmentally friendly practices in chemical synthesis (Shahvelayati et al., 2017).
New Series of Arylidene Compounds
A study by Azeez and Abdullah (2019) described the synthesis of new arylidene compounds from derivatives of 2-iminothiazolidine-4-one, which shares a part of the molecular structure with the specified compound. This research contributes to the development of new compounds with potential biological activities (Azeez & Abdullah, 2019).
Optimization of Synthesis Conditions
Yu-huan (2009) focused on optimizing the synthesis conditions for a similar compound, demonstrating the importance of fine-tuning reaction parameters for efficient chemical synthesis (Yu-huan, 2009).
Biological Activity and Therapeutic Applications
Aldose Reductase Inhibition
A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, and evaluated them as inhibitors of aldehyde and aldose reductase. These enzymes are targets for the treatment of diabetic complications, indicating the potential therapeutic applications of such compounds (Ali et al., 2012).
Anticancer Evaluation
Research by Ravinaik et al. (2021) involved the synthesis and evaluation of thiazol-2-yl derivatives for anticancer activity. This study highlights the potential use of such compounds in developing novel cancer treatments (Ravinaik et al., 2021).
Intermediate for Pharmaceutical Synthesis
Qian-chun (2010) and Shu-mei (2006) both focused on the synthesis of intermediates for Cefixime, an antibiotic, using compounds structurally related to the specified compound (Qian-chun, 2010), (Shu-mei, 2006).
Molecular Structure and Characterization
- Structural and Spectral Analysis: Research by Hassan (2018) and Dabholkar & Tripathi (2011) involved the synthesis of Schiff base ligands and their metal complexes, providing insights into the structural and spectral characteristics of such compounds, which are essential for understanding their chemical behavior and potential applications (Hassan, 2018), (Dabholkar & Tripathi, 2011).
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-13-26(14-6-2)34(30,31)19-10-8-18(9-11-19)23(29)25-24-27(16-22(28)32-4)20-12-7-17(3)15-21(20)33-24/h5-12,15H,1-2,13-14,16H2,3-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDGFWLOWQUMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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